Ferrozine mono-sodium salt hydrate
Overview
Description
Mechanism of Action
Target of Action
The primary target of Ferrozine mono-sodium salt hydrate is ferrous iron (Fe2+) . The compound acts as a chelating agent, binding to ferrous iron to form a complex that can be quantified by colorimetric detection .
Mode of Action
This compound interacts with its target by forming a complex with ferrous iron. This interaction results in a color change that can be detected spectrophotometrically at 562 nm . This color change is used as a measure of iron concentration in various assays .
Pharmacokinetics
It is known to be soluble in water and dmso , which suggests it could be readily absorbed and distributed if administered in vivo.
Result of Action
The primary result of the action of this compound is the formation of a colored complex with ferrous iron. This complex can be quantified spectrophotometrically, providing a measure of iron concentration . This can be useful in a variety of research contexts, including the study of iron metabolism and iron-related diseases.
Action Environment
The action of this compound can be influenced by environmental factors such as pH and the presence of other ions. For example, the compound is used for the accurate determination of submicrogram levels of serum iron at a pH of 3.5-4.5 . Additionally, the compound is stable for at least 2 years when stored at room temperature, protected from light and moisture .
Biochemical Analysis
Biochemical Properties
Ferrozine mono-sodium salt hydrate forms a complex with ferrous iron that can be quantified by colorimetric detection at 562nm as a measure of iron concentration . This interaction with iron ions makes it a valuable tool in biochemical reactions, particularly those involving the measurement of Fe2+ concentration in the reaction medium .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to form a complex with ferrous iron . This complex formation can be quantified by colorimetric detection, providing a measure of iron concentration . This interaction can influence the activity of enzymes and other biomolecules that require iron as a cofactor.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be stable for at least 2 years when stored at room temperature . Its effects on cellular function over time would be dependent on the specific experimental conditions, including the concentration of the compound and the duration of exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ferrozine mono-sodium salt hydrate involves the reaction of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine with sodium disulfonate under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to ensure complete dissolution and reaction of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization and drying processes to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions
Ferrozine mono-sodium salt hydrate primarily undergoes complexation reactions with metal ions, particularly iron. It forms a stable complex with ferrous ions (Fe2+), which results in a color change that can be measured spectrophotometrically .
Common Reagents and Conditions
The common reagents used in reactions with this compound include ferrous sulfate, ferric chloride, and other metal salts. The reactions are typically carried out in aqueous solutions at neutral to slightly acidic pH to ensure optimal complex formation .
Major Products Formed
The major product formed from the reaction of this compound with ferrous ions is a purple-colored complex, which is used for the quantitative determination of iron in various samples .
Scientific Research Applications
Ferrozine mono-sodium salt hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the determination of iron and other metal ions in various chemical analyses.
Medicine: It is used in clinical laboratories to diagnose and monitor iron-related disorders, such as anemia.
Industry: It is utilized in environmental testing to measure iron concentrations in water and soil samples.
Comparison with Similar Compounds
Similar Compounds
Bathophenanthroline (BPA): Another colorimetric reagent used for iron determination, but it requires a hexanol extraction step and has higher limits of detection.
Uniqueness
Ferrozine mono-sodium salt hydrate is unique due to its high specificity for ferrous ions and its ability to form a stable, colored complex that can be easily measured. Unlike other reagents, it has negligible autoreducing properties, making it suitable for accurate determination of ferrous iron in various samples .
Properties
IUPAC Name |
sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O6S2.Na.H2O/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;;/h1-12H,(H,25,26,27)(H,28,29,30);;1H2/q;+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOKSYFCYXIJRZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)[O-].O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N4NaO7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright yellow powder with a pungent odor; [HACH LANGE MSDS] | |
Record name | Ferrozine sodium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11431 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
69898-45-9, 63451-29-6 | |
Record name | Benzenesulfonic acid, 4,4'-[3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl]bis-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]bis(benzene-4,4'-sulphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p'-disulfonic acid monosodium salt hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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